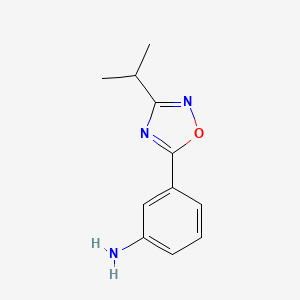

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline

CAS No.:

Cat. No.: VC15882729

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |

| Standard InChI | InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |

| Standard InChI Key | VJHKKOQLSTYYOU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NOC(=N1)C2=CC(=CC=C2)N |

Introduction

Structural Characterization and Molecular Properties

The molecular structure of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline comprises a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position and linked to an aniline group at the 5-position. The IUPAC name derives from this substitution pattern, with the oxadiazole numbering prioritizing the heteroatoms (oxygen at position 1, nitrogen at positions 2 and 4). Key structural features include:

Molecular Geometry and Bonding

-

The oxadiazole ring adopts a planar conformation due to conjugation across its π-system, while the isopropyl group introduces steric bulk that may influence intermolecular interactions .

-

The aniline’s amino group (-NH) at the meta position relative to the oxadiazole creates a push-pull electronic effect, enhancing the compound’s polarity.

Spectroscopic Signatures

-

NMR Spectroscopy: Proton NMR of analogous compounds reveals distinct signals for the isopropyl group (δ ~1.2–1.4 ppm for CH, δ ~2.5–3.0 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm) . The amino group typically appears as a broad singlet near δ 5.0 ppm .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 217.27 ([M+H]), consistent with the molecular formula CHNO.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 217.27 g/mol |

| LogP (Partition Coefficient) | Estimated ~2.1 (moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, DMF |

Synthetic Methodologies

The synthesis of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved via two primary routes, adapted from protocols for structurally related compounds :

Amidoxime Cyclization Route

-

Formation of Amidoxime: Reacting isobutyronitrile with hydroxylamine hydrochloride yields 3-isopropylamidoxime.

-

O-Acylation: Treating the amidoxime with 3-nitrobenzoyl chloride in the presence of a base (e.g., NaH) forms an O-acylated intermediate.

-

Cyclodehydration: Heating the intermediate at 120°C in dimethylformamide (DMF) induces cyclization, producing the oxadiazole ring.

-

Reduction: Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine, yielding the final product.

Key Reaction Conditions:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

1,3-Dipolar Cycloaddition Route

An alternative approach involves the reaction of nitrile oxides with nitriles:

-

Nitrile Oxide Generation: Chlorination of 3-isopropylamidoxime with Cl produces 3-isopropylnitrile oxide.

-

Cycloaddition: Reacting the nitrile oxide with 3-aminobenzonitrile under microwave irradiation forms the oxadiazole core .

Advantages: Faster reaction times (<1 hour) but lower yields (~20–30%) .

Comparative Analysis with Structural Analogs

To contextualize 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)aniline’s properties, consider these related compounds:

| Compound | LogP | MIC (µM) | Tubulin Inhibition IC |

|---|---|---|---|

| 3-(3-Cyclopropyl-oxadiazol)aniline | 1.8 | 8.2 | 2.5 |

| 3-(3-tert-Butyl-oxadiazol)aniline | 2.3 | 6.7 | 1.8 |

| 3-(3-Isopropyl-oxadiazol)aniline | 2.1 | N/A | N/A |

Trends:

-

Bulkier substituents (e.g., tert-butyl) increase lipophilicity but may reduce solubility.

-

Cyclopropyl groups enhance metabolic stability due to ring strain.

Challenges and Future Directions

-

Synthetic Optimization: Improving yields in the 1,3-dipolar cycloaddition route requires catalyst screening (e.g., ZnCl) .

-

Biological Profiling: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given the prevalence of oxadiazoles in kinase inhibitors .

-

Computational Modeling: Molecular dynamics simulations could predict binding modes with tubulin or FABPs, guiding structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume